OCT1 Inhibition: Quantitative Weak Interaction Differentiates from Potent Transporter Inhibitors
5-(4-Isopropylphenyl)-5H-thieno[2,3-c]pyrrole exhibits weak, quantifiable inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 118 µM (1.18E+5 nM) [1]. This level of inhibition is orders of magnitude weaker than that of known OCT1 inhibitors such as prazosin (IC50 ~1.8 µM) or verapamil (IC50 ~2.9 µM) [2]. This quantitative difference is critical for applications where OCT1 modulation is either desired or must be avoided. For example, in assays where OCT1-mediated uptake could confound results, the compound's weak inhibition suggests a lower potential for interference compared to more potent inhibitors.
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake |
|---|---|
| Target Compound Data | IC50 = 118 µM (1.18E+5 nM) |
| Comparator Or Baseline | Prazosin (IC50 ~1.8 µM), Verapamil (IC50 ~2.9 µM) [2] |
| Quantified Difference | 65-fold weaker than prazosin; 41-fold weaker than verapamil |
| Conditions | HEK293 cells expressing human OCT1; reduction in ASP+ substrate uptake; microplate reader assay |
Why This Matters
This weak interaction profile provides quantitative justification for selecting this compound in cellular assays where OCT1-mediated transport is a potential confounding factor, as its weak inhibition is less likely to alter substrate uptake than more potent OCT1 inhibitors.
- [1] BindingDB. BDBM50505668 (CHEMBL3560524): 5-(4-Isopropylphenyl)-5H-thieno[2,3-c]pyrrole. Affinity Data for OCT1 (SLC22A1). View Source
- [2] Ahlin, G., et al. (2008). Structural requirements for drug inhibition of the liver specific human organic cation transport protein 1. Journal of Medicinal Chemistry, 51(19), 5932-5942. (Note: Used for comparator data, not as a source for the target compound.) View Source
